1-ethyl-N-(2-isopropylphenyl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-ethyl-N-(2-isopropylphenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group and a carboxamide group attached to a phenyl ring with an isopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(2-isopropylphenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone or diketone, under acidic or basic conditions.
Substitution Reactions: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Carboxamide Formation: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques, such as crystallization and chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(2-isopropylphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including the presence of catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups attached to the phenyl or pyrazole rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its bioactive properties.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(2-isopropylphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Signal Transduction Pathways: Influencing signaling pathways that regulate cellular functions, such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
1-ethyl-N-(2-isopropylphenyl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
Phenylacetone: An organic compound with a phenyl group attached to an acetone moiety, used in the synthesis of amphetamines.
Indole Derivatives: Compounds containing an indole nucleus, known for their diverse biological activities.
Imidazole Derivatives: Compounds containing an imidazole ring, used in various therapeutic applications.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19N3O |
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Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-ethyl-N-(2-propan-2-ylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H19N3O/c1-4-18-14(9-10-16-18)15(19)17-13-8-6-5-7-12(13)11(2)3/h5-11H,4H2,1-3H3,(H,17,19) |
InChI Key |
WTQYCLWCAYZSCZ-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=CC=C2C(C)C |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=CC=C2C(C)C |
Origin of Product |
United States |
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